molecular formula C20H17NO6 B5525574 Dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate

Dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate

Cat. No.: B5525574
M. Wt: 367.4 g/mol
InChI Key: RTPUFTQNWMZXBZ-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a methoxyphenyl group, and a benzene dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxyphenylacetic acid with suitable reagents can lead to the formation of the oxazole ring, which is then further reacted with benzene-1,2-dicarboxylic acid derivatives to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as esterification, cyclization, and purification through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the methoxyphenyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxy group or the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional functional groups, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

Dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring and methoxyphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate is unique due to its specific combination of an oxazole ring, methoxyphenyl group, and benzene dicarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-14-7-4-12(5-8-14)17-11-21-18(27-17)13-6-9-15(19(22)25-2)16(10-13)20(23)26-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPUFTQNWMZXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=C(C=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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